molecular formula C16H23BN2O5 B1405832 4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine CAS No. 1527471-35-7

4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine

Cat. No.: B1405832
CAS No.: 1527471-35-7
M. Wt: 334.2 g/mol
InChI Key: QLXDKPRGHKVVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine is a chemical compound with the molecular formula C16H23BN2O5 and a molecular weight of 334.17 g/mol . This compound is characterized by the presence of a nitro group and a boronic ester group attached to a phenyl ring, which is further connected to a morpholine ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with appropriate reagents under controlled conditions . One common method includes the use of pyridine and dichloromethane (DCM) as solvents, with acyl chloride added dropwise to the amine while cooling in an ice bath . This reaction is usually carried out at room temperature with the addition of a few drops of dimethylformamide (DMF) to accelerate the activation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed.

Major Products Formed

    Oxidation: The major product is 4-[2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine.

    Reduction: The major product is the corresponding boronic acid derivative.

    Substitution: Various substituted phenyl derivatives are formed depending on the electrophile used.

Scientific Research Applications

4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine is unique due to the combination of its nitro group, boronic ester group, and morpholine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN2O5/c1-15(2)16(3,4)24-17(23-15)12-5-6-13(14(11-12)19(20)21)18-7-9-22-10-8-18/h5-6,11H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXDKPRGHKVVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Reactant of Route 3
Reactant of Route 3
4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Reactant of Route 4
Reactant of Route 4
4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Reactant of Route 5
Reactant of Route 5
4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Reactant of Route 6
Reactant of Route 6
4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.